![molecular formula C14H20N6O4 B2482490 乙酸-3-(3-((8-乙氧-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)脲基)丙酸乙酯 CAS No. 2034547-89-0](/img/structure/B2482490.png)

乙酸-3-(3-((8-乙氧-[1,2,4]三唑并[4,3-a]吡嗪-3-基)甲基)脲基)丙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

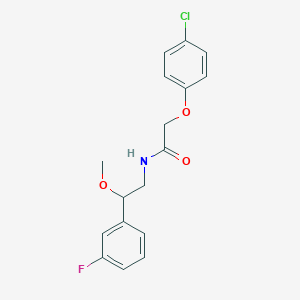

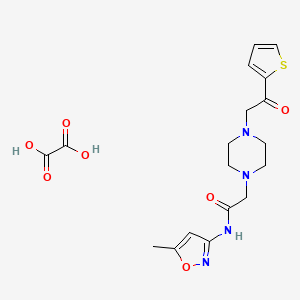

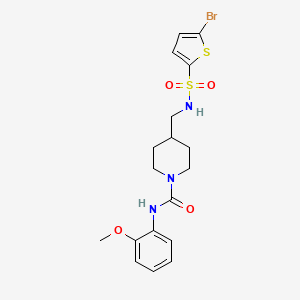

The compound contains a [1,2,4]triazolo[4,3-a]pyrazine moiety, which is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds that have at least two different elements as members of its rings . The triazole ring, which contains two carbon and three nitrogen atoms, is capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the [1,2,4]triazolo[4,3-a]pyrazine moiety, along with an ethoxy group and a ureido group attached to it. The exact structure would need to be determined using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Triazolo[4,3-a]pyrazine derivatives can undergo a variety of reactions due to the presence of multiple reactive sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would need to be determined experimentally. These could include properties such as melting point, boiling point, solubility, and stability .科学研究应用

Antibacterial Activity

This compound is a derivative of triazolo[4,3-a]pyrazine, which has been found to have significant antibacterial activity . In particular, some derivatives have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .

Antimicrobial Agents

Infectious diseases pose a major challenge to human health, and there is an urgent need to develop new antimicrobial agents with excellent antibacterial activity . Triazolo[4,3-a]pyrazine derivatives, including the compound , could potentially be used in the development of these new agents .

Drug Discovery

The 1,2,4-triazole motif, which is part of the structure of this compound, has been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs . This suggests that this compound could potentially be used in drug discovery .

Coordination Chemistry

1,2,4-triazoles, including the compound , are very promising ligands for coordination chemistry with multiple coordination modes possible . They have been used to obtain coordination polymers, blue-emitting organic light-emitting diodes, chemodynamic therapy agents against cancer cells, spin crossover nanoparticles, and other potentially useful materials .

Materials Science

In addition to its potential applications in drug discovery, the 1,2,4-triazole scaffold in this compound is also important in materials science . It has been used in the synthesis of various materials, including those with potential applications in electronics and medicine .

Synthesis of Other Compounds

This compound can also be used as a precursor in the synthesis of other compounds . For example, it has been used in the synthesis of 1,3- and 1,5-disubstituted 1,2,4-triazole-derived esters .

作用机制

Target of Action

Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus, like the one , have been associated with antibacterial activities . They are prone to interact with various enzymes and receptors in the biological system .

Mode of Action

It’s known that triazole compounds can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . This interaction with its targets can lead to changes in the biological system, potentially leading to its observed effects.

Biochemical Pathways

Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities . This suggests that they may affect pathways related to bacterial growth and proliferation.

Result of Action

Compounds with a [1,2,4]triazolo[4,3-a]pyrazine nucleus have been associated with antibacterial activities , suggesting that they may have an effect at the molecular and cellular level that inhibits bacterial growth and proliferation.

未来方向

属性

IUPAC Name |

ethyl 3-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methylcarbamoylamino]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N6O4/c1-3-23-11(21)5-6-16-14(22)17-9-10-18-19-12-13(24-4-2)15-7-8-20(10)12/h7-8H,3-6,9H2,1-2H3,(H2,16,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGWDRWHKCUQHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CN2C1=NN=C2CNC(=O)NCCC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(3-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)ureido)propanoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2482410.png)

![N-Methyl-N-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2482414.png)

![N-(4-ethoxyphenyl)-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2482415.png)

![1-((3-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2482421.png)

![Methyl 3-[(4-fluorosulfonylphenyl)sulfonylamino]-5-methyl-1H-pyrrole-2-carboxylate](/img/structure/B2482430.png)